molecular formula C8H12ClN3 B3185603 3-Ethylpicolinimidamide hydrochloride CAS No. 1179360-32-7

3-Ethylpicolinimidamide hydrochloride

Cat. No.: B3185603
CAS No.: 1179360-32-7
M. Wt: 185.65 g/mol
InChI Key: WNLRRXRGLDYITD-UHFFFAOYSA-N
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Description

3-Ethylpicolinimidamide hydrochloride is a chemical compound with the molecular formula C8H12ClN3 and a molecular weight of 185.65 g/mol . It is a derivative of picolinimidamide, characterized by the presence of an ethyl group at the third position of the pyridine ring. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylpicolinimidamide hydrochloride typically involves the reaction of 3-ethylpyridine with cyanamide under acidic conditions to form the corresponding imidamide. The reaction is carried out in the presence of hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves bulk synthesis using the aforementioned reaction. The process is optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Ethylpicolinimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-Ethylpicolinimidamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethylpicolinimidamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylpicolinimidamide hydrochloride
  • 3-Propylpicolinimidamide hydrochloride
  • 3-Isopropylpicolinimidamide hydrochloride

Uniqueness

3-Ethylpicolinimidamide hydrochloride is unique due to the presence of the ethyl group, which influences its chemical properties and reactivity. This makes it distinct from other similar compounds, such as those with methyl, propyl, or isopropyl groups, which may exhibit different reactivity and applications .

Properties

IUPAC Name

3-ethylpyridine-2-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.ClH/c1-2-6-4-3-5-11-7(6)8(9)10;/h3-5H,2H2,1H3,(H3,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLRRXRGLDYITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CC=C1)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704378
Record name 3-Ethylpyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179360-32-7
Record name 3-Ethylpyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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